Bryodulcosigenin is a tetracyclic triterpene [] belonging to the cucurbitacin family []. It is a naturally occurring compound primarily isolated from the roots of the plant Bryonia dioica Jacq [, , ]. Bryodulcosigenin has garnered significant attention in scientific research due to its diverse biological activities, particularly its anti-inflammatory, anti-tumor promoting [], and anti-fibrotic properties [].
While the exact molecular formula and detailed spectroscopic data are not presented in the provided abstracts, the literature confirms that Bryodulcosigenin possesses a tetracyclic triterpene structure [, ]. It is closely related to cucurbitacins [], which are characterized by their highly oxygenated tetracyclic scaffold.
Bryodulcosigenin can be obtained through the enzymatic degradation of Bryodulcosid. This enzymatic breakdown yields either Bryobiosid and one molecule of glucose or Bryodulcosigenin itself, along with two molecules of glucose and one molecule of rhamnose []. Additionally, under acidic conditions, Bryodulcosigenin undergoes dehydration to yield a product identified as "Bryogenin" by Biglino []. The specific reaction conditions and detailed characterization of the products require further investigation.
Anti-fibrotic activity: Research suggests that Bryodulcosigenin exerts its anti-fibrotic effects by activating AMP-activated protein kinase (AMPK) []. This activation leads to the inhibition of transforming growth factor-beta 1 (TGF-β1) / Smad2/3 signaling, a pathway known to promote fibrosis []. Additionally, Bryodulcosigenin's activation of AMPK mitigates oxidative stress and epithelial-mesenchymal transition (EMT), further contributing to its anti-fibrotic effects [].
Anti-osteoporotic activity: While the exact mechanism remains to be fully elucidated, Bryodulcosigenin appears to influence bone metabolism by modulating key factors involved in bone remodeling. It increases bone mineral density [], potentially by regulating the receptor activator of nuclear factor kappa-Β ligand (RANKL) / osteoprotegerin (OPG) ratio [], a critical axis in bone homeostasis.
Anti-inflammatory and Anti-tumor Promoting Activity: While the provided abstracts highlight the anti-inflammatory and anti-tumor promoting effects of Bryodulcosigenin [], the specific mechanisms underlying these effects are not detailed. Further research is needed to unravel the precise molecular targets and signaling pathways involved.
Pulmonary Fibrosis: Bryodulcosigenin shows promise as a potential therapeutic agent for pulmonary fibrosis []. Studies in a bleomycin-induced pulmonary fibrosis mouse model demonstrated that Bryodulcosigenin administration attenuated fibrosis progression, improved lung structure, and increased survival rates [].
Osteoporosis: Research indicates that Bryodulcosigenin exhibits anti-osteoporotic activity []. In a rat model of ovariectomy-induced osteoporosis, Bryodulcosigenin increased bone mineral density and modulated key hormonal and cytokine profiles associated with bone health [].
Inflammation and Tumor Promotion: While specific mechanisms remain to be elucidated, Bryodulcosigenin exhibits potent anti-inflammatory effects and inhibits tumor promotion []. These findings suggest its potential application in inflammatory diseases and cancer prevention, warranting further exploration.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: